molecular formula C8H11NO2S B13481251 Methyl 3-amino-3-(thiophen-3-yl)propanoate

Methyl 3-amino-3-(thiophen-3-yl)propanoate

Cat. No.: B13481251
M. Wt: 185.25 g/mol
InChI Key: BSTUGKFLCCGLKN-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(thiophen-3-yl)propanoate is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(thiophen-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with methylamine under suitable conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like chromatography and spectroscopy ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(thiophen-3-yl)propanoate is unique due to its specific structural features, such as the presence of both an amino group and a thiophene ring.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 3-amino-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3

InChI Key

BSTUGKFLCCGLKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CSC=C1)N

Origin of Product

United States

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